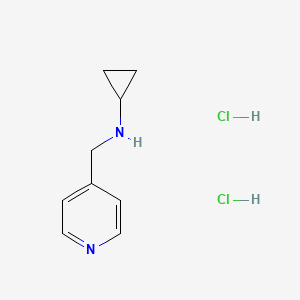
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a cyclopropane-containing amine that has been synthesized and studied extensively in recent years.
Applications De Recherche Scientifique
Bioactivity and Synthesis
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is explored for its biological activity, often through the synthesis of various derivatives. For instance, studies have demonstrated that certain derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acid, exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009). Additionally, polysubstituted cyclopropane derivatives, synthesized from pyridine and other reagents, showed significant antimicrobial and nematicidal activities, particularly those derived from 2-hydroxybenzaldehyde and 4-(dimethylamino)benzaldehyde (Banothu et al., 2015).
Mechanistic Studies
Research into the mechanistic aspects of compounds containing cyclopropanamine is also significant. One study reported the synthesis of a 13C labeled N-cyclopropylamine tetrahydropyridine derivative, aiding in monoamine oxidase (MAO) and Cyt P450 enzymes mechanistic studies (Kuttab & Mabic, 2002). Another research investigated the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, contributing to the understanding of enzyme catalysis and intermediate formation in biochemical reactions (Shaffer et al., 2001).
Synthetic Applications
The compound's derivatives have various synthetic applications. For example, a study discussed the synthesis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione using microwave irradiation, demonstrating its potential in organic synthesis and pharmaceuticals (Feng et al., 2005). Another example includes the use of a cyclopropylbismuth reagent for direct N-cyclopropylation of cyclic amides and azoles, showcasing advancements in organic synthesis methodologies (Gagnon et al., 2007).
Therapeutic Potential
This compound and its derivatives are explored for potential therapeutic applications. A patent application discussed the use of functionalized cyclopropanamine inhibitors of LSD1 for treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h3-6,9,11H,1-2,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFJKSMCFPDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)

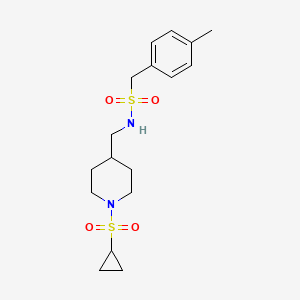

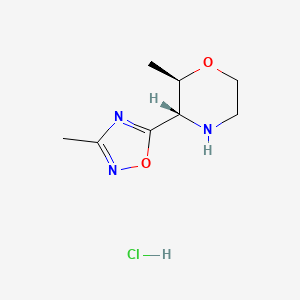

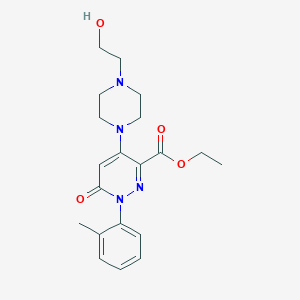
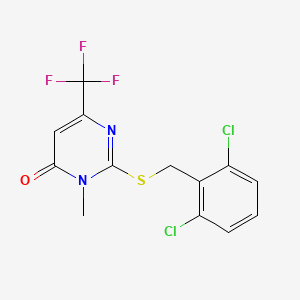
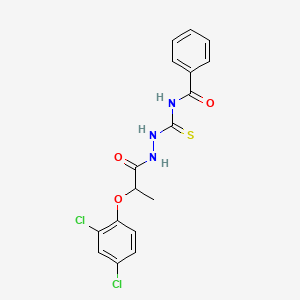
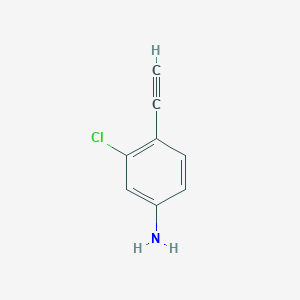
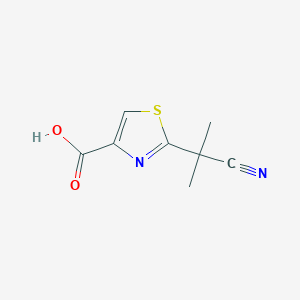
![7-chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2512651.png)
